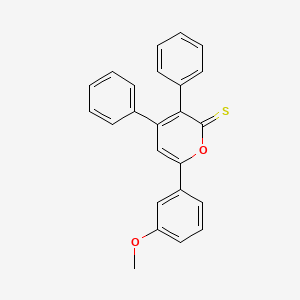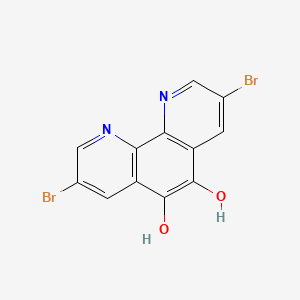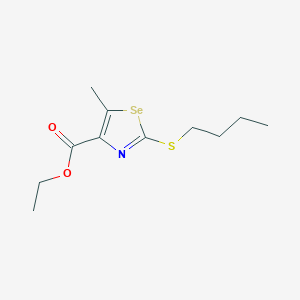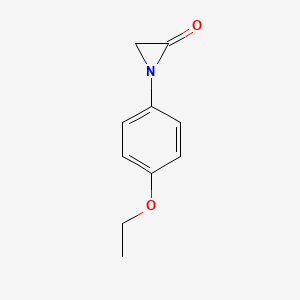
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring fused with a thione group, along with methoxy and phenyl substituents, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyran ring structure . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include the preparation of intermediates, followed by cyclization and purification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the thione group to a thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
6-Paradol: Known for its neuroprotective and anti-inflammatory properties.
Curcumin: A well-studied compound with antioxidant and anti-inflammatory effects.
6-Shogaol: Exhibits anticancer properties and modulates various signaling pathways.
Uniqueness: 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione stands out due to its unique structural features, which allow for diverse chemical modifications and potential applications in multiple fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Propiedades
Número CAS |
645401-24-7 |
|---|---|
Fórmula molecular |
C24H18O2S |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)-3,4-diphenylpyran-2-thione |
InChI |
InChI=1S/C24H18O2S/c1-25-20-14-8-13-19(15-20)22-16-21(17-9-4-2-5-10-17)23(24(27)26-22)18-11-6-3-7-12-18/h2-16H,1H3 |
Clave InChI |
CKCWMSRQSBBYRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=C(C(=S)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)




![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)


![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)


